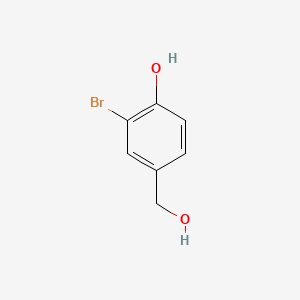

2-Bromo-4-(hydroxymethyl)phenol

描述

Contextualizing Halogenated Phenolic Compounds in Chemical Science

Phenols, organic compounds characterized by a hydroxyl (-OH) group attached to a benzene (B151609) ring, are a cornerstone of industrial and synthetic chemistry. wikipedia.orgacs.org Their reactivity, particularly towards electrophilic aromatic substitution, makes them versatile precursors for a vast array of materials and chemical entities. wikipedia.org A significant subclass of these compounds is the halogenated phenols, which have a long history of use and investigation in chemical science. These compounds are utilized across various industries as chemical intermediates, antioxidants, disinfectants, photographic developers, and tanning agents. iloencyclopaedia.org Their applications extend to the petroleum, paint, plastics, pharmaceutical, and agricultural sectors. iloencyclopaedia.org

The introduction of halogen atoms to the phenol (B47542) ring modifies the compound's chemical and physical properties, leading to a wide range of functionalities. For example, pentabromophenol (B1679275) and sodium pentachlorophenate have been researched for their use as molluscicides. iloencyclopaedia.orgnih.gov However, the environmental and biological interactions of halogenated phenolic compounds (HPCs) are also a major focus of contemporary research. Some HPCs are recognized as persistent organic pollutants (POPs) or metabolites of POPs. nih.gov Scientific interest is further piqued by the structural similarity of certain HPCs to thyroid hormones, which can lead to their retention in blood and transport across selective biological barriers, prompting studies into their biochemical effects. nih.gov

Evolution of Research on Phenols with Hydroxymethyl Substitution

The functionalization of phenols through the addition of a hydroxymethyl group (-CH2OH) gives rise to hydroxymethylphenols, a class of compounds with distinct properties and applications. ontosight.ai This structural modification significantly alters the physical and chemical characteristics of the parent phenol molecule. ontosight.ai Historically and in current research, these derivatives are pivotal in polymer science, primarily serving as monomers and intermediates in the production of resins, adhesives, and coatings. ontosight.ai

A central theme in the research on hydroxymethylphenols is the hydroxymethylation reaction itself, often involving the reaction of a phenol with formaldehyde. researchgate.netncsu.edu The kinetics of this reaction, which leads to the formation of hydroxymethylphenols, are complex and depend on factors such as the monomer ratio, catalyst type, and reaction temperature. researchgate.net Academic investigations have delved into predicting the rate of hydroxymethylation based on the phenol's structure, finding that the position of existing substituents on the phenolic ring significantly influences the reaction rates. researchgate.net For instance, the presence of methyl or hydroxyl groups at the C-3 or C-5 positions can lead to larger rate constants compared to phenols with substituents at other positions. researchgate.net This body of research is crucial for controlling the synthesis of phenol-formaldehyde prepolymers and, consequently, the properties of the final resin products. researchgate.net

Overview of Scholarly Investigations into 2-Bromo-4-(hydroxymethyl)phenol

Within the broader categories of halogenated and hydroxymethylated phenols lies the specific compound this compound. This molecule incorporates both a bromine atom and a hydroxymethyl group on the phenol ring, making it a subject of targeted academic study. Its unique substitution pattern dictates its chemical behavior and potential applications.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| Molecular Formula | C₇H₇BrO₂ | nih.gov |

| Molecular Weight | 203.03 g/mol | nih.gov |

| CAS Number | 29922-56-3 | nih.govchemsrc.com |

| Physical Form | Yellow Solid | sigmaaldrich.com |

| XLogP3 | 1.4 | nih.gov |

Scholarly investigations into this compound have provided detailed insights into its structural and synthetic chemistry. A notable study published in Acta Crystallographica Section C: Structural Chemistry focused on its solid-state structure. The research revealed that, aside from the oxygen and hydrogen atoms of the hydroxymethyl group, the molecule is essentially planar. researchgate.netnih.gov A key finding was the role of its two oxygen atoms, which act as both hydrogen-bond donors and acceptors. This dual functionality results in the formation of helical hydrogen bonding patterns within the crystal lattice. researchgate.netnih.gov

Beyond its structural characterization, this compound has been identified as a valuable intermediate in organic synthesis. For example, it is a precursor in a process for preparing 2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol, which is known as the active metabolite of tolterodine. google.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQFRJTRZBJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184036 | |

| Record name | 3-Bromo-4-hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29922-56-3 | |

| Record name | 3-Bromo-4-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29922-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-hydroxymethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029922563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4-HYDROXYMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCR2ARL56P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Hydroxymethyl Phenol

Established Reaction Pathways for the Preparation of 2-Bromo-4-(hydroxymethyl)phenol

Traditional methods for the synthesis of this compound primarily rely on electrophilic aromatic substitution reactions. The strong activating and ortho-, para-directing nature of the phenolic hydroxyl group plays a crucial role in these transformations.

Direct Bromination of 4-Hydroxybenzyl Alcohol

The direct bromination of 4-hydroxybenzyl alcohol is a common approach to synthesize this compound. In this reaction, the hydroxyl group directs the incoming electrophile (bromine) to the positions ortho and para to it. Since the para position is already occupied by the hydroxymethyl group, the bromination predominantly occurs at one of the ortho positions.

The reaction is typically carried out by treating 4-hydroxybenzyl alcohol with a brominating agent in a suitable solvent. The choice of brominating agent and reaction conditions can influence the selectivity and yield of the desired product. Common brominating agents include molecular bromine (Br₂), and N-bromosuccinimide (NBS). The reaction is often performed in the presence of a catalyst or in a polar solvent to facilitate the generation of the electrophilic bromine species.

Table 1: Comparison of Reagents for Direct Bromination of 4-Hydroxybenzyl Alcohol

| Brominating Agent | Solvent | Catalyst | Typical Yield (%) |

| Bromine (Br₂) | Dichloromethane | None | Moderate to High |

| N-Bromosuccinimide (NBS) | Acetonitrile | Perchloric acid | High |

| Potassium Bromide (KBr) / ZnAl–BrO₃⁻–LDHs | Water | None | High |

The use of milder brominating agents like NBS can offer better control over the reaction and minimize the formation of polybrominated byproducts. A regioselective monobromination of phenols has been successfully developed using KBr and ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as brominating reagents, favoring the para position, but substituting the ortho position if the para site is occupied. nih.gov

Chemoselective Bromination Techniques for (Hydroxymethyl)phenols

Chemoselectivity is a significant challenge in the synthesis of (hydroxymethyl)phenols due to the presence of two reactive functional groups: the phenolic hydroxyl group and the benzylic hydroxyl group. A notable method for the chemoselective bromination of the benzylic hydroxyl group in (hydroxymethyl)phenols involves the use of 2,4,6-trichloro cdnsciencepub.comthieme-connect.combyjus.comtriazine (TCT) in N,N-dimethylformamide (DMF) at room temperature. thieme-connect.comresearchgate.net This reaction proceeds without affecting the phenolic hydroxy group. thieme-connect.comresearchgate.net This method is advantageous as it avoids the need for protecting the phenolic hydroxyl group, thus simplifying the synthetic route.

Other approaches for the preparation of (bromomethyl)phenols from (hydroxymethyl)phenols include treatment with a solution of hydrogen bromide in glacial acetic acid or with gaseous hydrogen bromide. thieme-connect.com Another method employs carbon tetrabromide and triphenylphosphine in DMSO. thieme-connect.com

Innovative Synthetic Strategies and Catalytic Approaches in this compound Production

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound. These innovative strategies often involve the use of novel catalysts.

One such approach is the use of a new I(III)-based reagent, prepared by mixing Phenyliodine diacetate (PIDA) and aluminum bromide (AlBr₃), for the electrophilic bromination of phenols under mild conditions. rsc.org This method has been successfully applied to a broad range of phenols, including those with electron-donating and electron-withdrawing groups. rsc.org

Ruthenium-catalyzed reactions have also emerged as a powerful tool in organic synthesis. For instance, a cationic ruthenium hydride complex has been found to be an effective catalyst for the oxidative C–H coupling reaction of phenols with aldehydes to produce 2-acylphenol compounds. nih.gov While not a direct synthesis of this compound, this highlights the potential of transition-metal catalysis in the functionalization of phenols.

Enantioselective Synthesis and Chiral Analog Generation of this compound Derivatives

While this compound itself is an achiral molecule, it serves as a crucial building block for the synthesis of chiral derivatives with potential applications in asymmetric catalysis and medicinal chemistry. The enantioselective synthesis of these derivatives often involves the introduction of chirality through various strategies.

One common approach is the use of chiral catalysts in reactions involving this compound or its precursors. For example, chiral bimetallic palladium(II) complexes have been utilized to generate single isomers of α-hydroxyl acetophenone derivatives. nih.gov

Another strategy involves the derivatization of natural phenols, which can possess inherent chirality. nih.gov Although classical derivatization strategies on the phenolic ring often exhibit poor regioselectivity, recent advancements have led to the development of methods for the regioselective activation of aromatic C-H bonds in phenols. nih.gov

Mechanistic Studies of this compound Synthetic Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies. The synthesis of this compound primarily involves electrophilic aromatic substitution, and the elucidation of these pathways is a key area of research.

Elucidation of Electrophilic Aromatic Substitution Pathways in Phenolic Bromination

The bromination of phenols is a classic example of an electrophilic aromatic substitution reaction. byjus.comyoutube.com The hydroxyl group of the phenol (B47542) is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. byjus.comsavemyexams.comgoogle.com This activation is due to the donation of a lone pair of electrons from the oxygen atom into the π-system of the ring. savemyexams.comgoogle.com

The hydroxyl group is also an ortho-, para-director, meaning it directs the incoming electrophile to the positions ortho and para to itself. byjus.com This is because the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) show that the positive charge is delocalized over the ortho and para positions, as well as the oxygen atom, leading to a more stable intermediate when the electrophile attacks at these positions.

The mechanism of bromination can be summarized in the following steps:

Generation of the electrophile: In the presence of a polar solvent like water, the bromine molecule becomes polarized, creating a δ+ and a δ- end. youtube.com In non-polar solvents, a Lewis acid catalyst is often required to generate a more potent electrophile.

Electrophilic attack: The electron-rich aromatic ring of the phenol attacks the electrophilic bromine atom, forming a sigma complex and breaking the aromaticity of the ring. youtube.com

Deprotonation: A base (often the solvent or the bromide ion) removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring and yielding the brominated phenol. youtube.com

Analysis of Intermediates and Transition States in Synthetic Transformations

Pathway A: Electrophilic bromination of 4-(hydroxymethyl)phenol.

Pathway B: Hydroxymethylation of 2-bromo-4-methylphenol (2-bromo-p-cresol).

This section will delve into a detailed analysis of the intermediates and transition states for both synthetic routes, drawing upon established principles of electrophilic aromatic substitution and nucleophilic addition to carbonyl compounds, supported by analogous computational and spectroscopic studies on similar phenolic systems.

In this pathway, the starting material is 4-(hydroxymethyl)phenol. The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups on the aromatic ring influence the regioselectivity of the bromination reaction. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the hydroxymethyl group is a weakly deactivating, ortho-, para- directing group. Given the stronger activating effect of the hydroxyl group, electrophilic attack is directed to the positions ortho to it. Since the para position is already occupied by the hydroxymethyl group, bromination will occur at one of the ortho positions.

Intermediates:

The key intermediate in this electrophilic aromatic substitution is the arenium ion , also known as a sigma complex. The formation of this intermediate is the rate-determining step of the reaction.

Formation of the Electrophile: The reaction is initiated by the generation of a bromine electrophile (Br⁺), typically from molecular bromine (Br₂) with or without a Lewis acid catalyst.

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich aromatic ring of 4-(hydroxymethyl)phenol attacks the bromine electrophile. This leads to the formation of a resonance-stabilized carbocation intermediate, the arenium ion. The positive charge in the arenium ion is delocalized across the aromatic ring, with significant contributions from resonance structures where the charge is on the carbons ortho and para to the incoming electrophile. The presence of the hydroxyl group provides additional stabilization through a resonance structure where the oxygen atom donates a lone pair of electrons to the ring.

Spectroscopic Characterization: While arenium ions are generally short-lived, their existence can be inferred from kinetic studies and computational modeling. In some cases, highly stabilized arenium ions can be observed at low temperatures using techniques like NMR spectroscopy.

| Intermediate | Structure | Key Characteristics | Method of Analysis |

| Arenium Ion (Sigma Complex) | Resonance-stabilized carbocation | - Positively charged intermediate.- sp³-hybridized carbon at the site of electrophilic attack.- Resonance stabilization by the hydroxyl group is crucial. | - Inferred from kinetic data.- Computational modeling (DFT calculations).- Low-temperature NMR for analogous stable arenium ions. |

Transition States:

Two principal transition states are involved in this pathway.

First Transition State (TS1): This transition state corresponds to the energy maximum during the formation of the arenium ion. It is characterized by the partial formation of the C-Br bond and the partial disruption of the aromatic system. Computational studies on similar electrophilic brominations of phenols suggest that this transition state has a late character, meaning it more closely resembles the structure of the arenium ion intermediate.

Second Transition State (TS2): This transition state occurs during the deprotonation of the arenium ion to restore the aromaticity of the ring. This step has a much lower activation energy compared to the formation of the arenium ion. The transition state involves the partial breaking of the C-H bond at the site of bromination and the reformation of the aromatic π-system.

| Transition State | Preceding Species | Succeeding Species | Key Characteristics | Method of Analysis |

| TS1 | 4-(hydroxymethyl)phenol + Br⁺ | Arenium Ion | - High energy state.- Partial C-Br bond formation.- Partial loss of aromaticity. | - Computational chemistry (e.g., DFT) to calculate activation energy and geometry. |

| TS2 | Arenium Ion | This compound | - Lower energy compared to TS1.- Partial C-H bond breaking.- Partial reformation of the aromatic π-system. | - Computational chemistry (e.g., DFT). |

This synthetic route begins with 2-bromo-4-methylphenol and introduces the hydroxymethyl group. This reaction is typically carried out using formaldehyde (HCHO) under basic conditions.

Intermediates:

The key intermediates in this pathway are the phenoxide ion and the subsequent quinone methide .

Formation of the Phenoxide Ion: In the presence of a base (e.g., NaOH), the acidic phenolic proton of 2-bromo-4-methylphenol is removed to form a phenoxide ion. This anion is a much stronger nucleophile than the neutral phenol.

Nucleophilic Attack on Formaldehyde: The phenoxide ion, with its increased electron density, particularly at the ortho and para positions, attacks the electrophilic carbon of formaldehyde. Since the position para to the hydroxyl group is occupied by the methyl group, the attack occurs at the other ortho position, which is sterically unhindered. This results in the formation of a hydroxymethylphenoxide intermediate.

Formation of the Quinone Methide: The hydroxymethylphenoxide intermediate can then undergo dehydration to form a highly reactive intermediate known as a quinone methide . This species is characterized by a conjugated system with a carbonyl group and an exocyclic double bond. Quinone methides are potent electrophiles and are readily attacked by nucleophiles.

Spectroscopic Evidence: The transient nature of quinone methides makes their direct observation challenging. However, their existence has been confirmed in similar systems through trapping experiments and time-resolved spectroscopic techniques.

Nucleophilic Addition to the Quinone Methide: A nucleophile, such as a hydroxide ion or a water molecule from the reaction medium, attacks the exocyclic methylene carbon of the quinone methide. This regenerates the aromatic ring and, after protonation, yields the final product, this compound.

| Intermediate | Structure | Key Characteristics | Method of Analysis |

| Phenoxide Ion | Anionic species | - Highly nucleophilic.- Negative charge delocalized over the aromatic ring and oxygen atom. | - Inferred from reaction conditions (presence of base).- Can be characterized by UV-Vis spectroscopy. |

| Quinone Methide | Highly reactive, conjugated system | - Electrophilic exocyclic methylene carbon.- Transient species. | - Trapping experiments with nucleophiles.- Time-resolved spectroscopy.- Computational modeling to predict stability and reactivity. |

Transition States:

This pathway involves several transition states corresponding to the key reaction steps.

Transition State for Nucleophilic Attack (TS3): This transition state occurs during the attack of the phenoxide ion on formaldehyde. It involves the partial formation of a C-C bond between the aromatic ring and the formaldehyde carbon.

Transition State for Quinone Methide Formation (TS4): This transition state corresponds to the elimination of a water molecule from the hydroxymethylphenoxide intermediate to form the quinone methide.

Transition State for Nucleophilic Addition (TS5): This is the transition state for the attack of a nucleophile (e.g., OH⁻) on the quinone methide. It involves the partial formation of a C-O bond at the exocyclic methylene carbon and the beginning of the rearomatization process.

| Transition State | Preceding Species | Succeeding Species | Key Characteristics | Method of Analysis |

| TS3 | Phenoxide Ion + Formaldehyde | Hydroxymethylphenoxide | - Involves C-C bond formation.- Negative charge is localized on the oxygen of the former formaldehyde. | - Computational chemistry (DFT). |

| TS4 | Hydroxymethylphenoxide | Quinone Methide + H₂O | - Involves C-O bond cleavage and C=C bond formation. | - Computational chemistry (DFT). |

| TS5 | Quinone Methide + Nucleophile | Product Precursor | - Involves C-O or C-Nu bond formation.- Leads to the restoration of aromaticity. | - Computational chemistry (DFT). |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 4 Hydroxymethyl Phenol

Targeted Functional Group Transformations

The strategic modification of 2-Bromo-4-(hydroxymethyl)phenol relies on the selective reaction of its three key functional groups.

The phenolic hydroxyl group is a primary site for electrophilic substitution, particularly through alkylation and acylation, which lead to the formation of ethers and esters, respectively. These transformations are crucial for altering the compound's physicochemical properties.

Alkylation (Ether Formation): The phenolic hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This process typically involves deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide.

Acylation (Ester Formation): Esterification of the phenolic hydroxyl group can be accomplished by reacting it with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base catalyst.

The table below summarizes representative transformations of the phenolic hydroxyl group.

| Reaction Type | Reagents/Conditions | Product Type |

| Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) | Aryl ether |

| Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | Aryl ester |

The bromine atom on the aromatic ring is an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures. wikipedia.org The general mechanism for many of these reactions involves the oxidative addition of the aryl bromide to a low-valent metal catalyst, followed by transmetalation and reductive elimination to yield the final product. wikipedia.org

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne, typically using a copper co-catalyst, to form a C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

Stille Coupling: Reaction with an organostannane compound catalyzed by palladium. nih.gov

The following table outlines key cross-coupling strategies for modifying the bromine moiety.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent (e.g., Arylboronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(aryl)-C(aryl/alkenyl/alkyl) |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C(aryl)-C(alkenyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Ligand, Base | C(aryl)-N |

The primary alcohol of the hydroxymethyl group can undergo various transformations, most notably oxidation and esterification.

Oxidation: The hydroxymethyl group can be selectively oxidized to form an aldehyde using mild oxidizing agents or further oxidized to a carboxylic acid using stronger oxidizing agents.

Esterification: Similar to the phenolic hydroxyl, the benzylic alcohol can be esterified by reaction with carboxylic acids (Fischer esterification) or more reactive derivatives like acyl chlorides. It is possible to selectively react one hydroxyl group over the other by choosing appropriate reaction conditions or using protecting groups. nih.gov

This table summarizes common derivatization reactions for the hydroxymethyl group.

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Mild Oxidation | PCC, DMP | Aldehyde |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Esterification | Carboxylic acid/Acid catalyst or Acyl chloride/Base | Ester |

Coordination Chemistry and Complex Formation of this compound

The presence of multiple heteroatoms (oxygen and bromine) makes this compound and its derivatives potential ligands for coordinating with metal ions to form metal complexes. wmich.edu

This compound possesses two potential coordination sites: the oxygen atom of the phenolic hydroxyl group and the oxygen atom of the hydroxymethyl group. Upon deprotonation, the phenolic hydroxyl group can act as an anionic donor, which is common in the formation of metal-phenoxo complexes. The molecule can function as a monodentate ligand, coordinating through one of the oxygen atoms, or as a bidentate ligand, chelating to a metal center through both oxygen atoms. wmich.edu

The synthesis of metal complexes generally involves reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates) in an appropriate solvent. sysrevpharm.org The resulting complexes, which are often colored, can be isolated as precipitates. wmich.edu

Characterization of these complexes is typically performed using a combination of spectroscopic and analytical techniques:

FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the O-H and C-O bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. sciencescholar.us

NMR Spectroscopy: To elucidate the structure of the complex in solution. core.ac.uk

Mass Spectrometry: To determine the molecular weight and composition of the complex. niscpr.res.in

Elemental Analysis: To confirm the empirical formula of the synthesized complex. sciencescholar.us

The design of ligands derived from this compound allows for the tuning of the resulting metal complexes' properties. By modifying the parent molecule through the reactions described in section 3.1, ligands with tailored steric and electronic characteristics can be synthesized. For instance, replacing the bromine atom with bulky groups via a Suzuki coupling could influence the coordination geometry and solubility of the final complex.

Furthermore, the hydroxymethyl group could be oxidized to an aldehyde, which can then be condensed with a primary amine to form a Schiff base ligand. Such ligands are widely used in coordination chemistry due to their facile synthesis and versatile coordination behavior. core.ac.uk

The properties of the resulting metal complexes are dictated by several factors:

The nature of the metal ion: Different metal ions (e.g., Fe(II), Co(II), Ni(II)) prefer different coordination geometries (e.g., octahedral, tetrahedral). core.ac.uk

The ligand-to-metal ratio: This ratio determines the stoichiometry of the complex. core.ac.uk

The coordination environment: The specific atoms bound to the metal and their spatial arrangement influence the complex's stability, color, magnetic properties, and potential catalytic activity.

Through strategic ligand design, complexes derived from this compound can be developed for various applications in fields such as catalysis and materials science.

Multi-component Reaction Pathways for Scaffold Diversification

Derivatization for Enhanced Analytical Applications

For analytical purposes, particularly in chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), the derivatization of analytes is a crucial step to improve their properties for separation and detection. nih.gov Phenolic compounds such as this compound often require derivatization to increase their volatility and thermal stability for GC analysis or to enhance their detectability for HPLC. nih.govresearchgate.net

Chemical derivatization modifies the analyte's functional groups, in this case, the polar phenolic hydroxyl and hydroxymethyl groups, to create a less polar and more volatile derivative. researchgate.net This process is essential for GC-MS (Gas Chromatography-Mass Spectrometry) based metabolomics and profiling of phenolic compounds. nih.govresearchgate.net

Common derivatization strategies applicable to this compound include silylation, acylation, and alkylation. researchgate.net

Silylation: This is a widely used method for compounds containing active hydrogens, such as those in hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on both the phenolic and alcoholic hydroxyls with a trimethylsilyl (TMS) group. This reaction reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. researchgate.net

Acylation: This technique involves the reaction of the hydroxyl groups with an acylating agent, such as an anhydride or an acyl halide. Using fluorinated anhydrides, for instance, can create derivatives that are highly sensitive for electron capture detection (ECD) in GC.

Alkylation: This method, often using reagents like methyl chloroformate (MCF), can improve the stability and reproducibility of derivatives compared to silylation. nih.gov

For HPLC analysis, derivatization is employed to attach a chromophoric or fluorophoric tag to the molecule, significantly enhancing detection sensitivity. A pre-column derivatization method using 10-methylacridone-2-sulfonyl chloride (MASC) as a reagent has been developed for the determination of bromophenols, which could be applied to this compound to allow for highly sensitive fluorescence detection.

The table below summarizes potential derivatization reagents and their analytical applications for a compound like this compound.

Interactive Data Table: Derivatization Strategies for Phenolic Compounds

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Analytical Technique | Purpose of Derivatization |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Phenolic -OH, Alcoholic -OH | GC-MS | Increase volatility and thermal stability |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Phenolic -OH, Alcoholic -OH | GC-MS | Increase volatility and thermal stability |

| Methyl Chloroformate | MCF | Phenolic -OH, Alcoholic -OH | GC-MS | Improve derivative stability and reproducibility |

| 10-methylacridone-2-sulfonyl chloride | MASC | Phenolic -OH | HPLC-Fluorescence | Enhance detection sensitivity via fluorophore tagging |

Biological and Biomedical Research Applications of 2 Bromo 4 Hydroxymethyl Phenol and Analogues

Assessment of Antimicrobial Activity

Bromophenols, a class of compounds widely found in marine organisms, have demonstrated significant pharmacological activities, including antimicrobial properties. nih.gov Research into these compounds provides a foundation for understanding the potential efficacy of 2-Bromo-4-(hydroxymethyl)phenol.

While specific studies on the antibacterial activity of this compound are not extensively detailed in the available literature, research on analogous bromophenol structures provides significant insights. Phenolic compounds, in general, are known to possess antibacterial properties. nih.govmdpi.com For instance, a simple analogue, 3-bromo-2,6-dihydroxyacetophenone, exhibited notable anti-Staphylococcus aureus activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Studies on other brominated compounds have further substantiated the antibacterial potential of this chemical class. Bromophenanthrenequinones, for example, have been investigated for their efficacy against S. aureus, showing promising minimum inhibitory concentrations (MICs) and bacteriostatic effects. nih.gov These related compounds were found to significantly inhibit biofilm formation in both methicillin-sensitive and methicillin-resistant S. aureus strains. nih.gov The antibacterial action of phenolic compounds against S. aureus has been attributed to their ability to damage the bacterial cell wall, leading to the leakage of cellular materials. nih.gov However, the efficacy of bromophenols can be lower against Gram-negative bacteria like Pseudomonas aeruginosa, which possess a more complex cell wall structure that can reduce the diffusion of these compounds. nih.gov

The potential of brominated phenols extends to antifungal applications, particularly against opportunistic pathogens like Candida species. Although direct data on this compound is limited, studies on related molecules highlight the promise of this structural motif. For example, the synthetic amide 2-bromo-N-phenylacetamide has been shown to possess strong, fungicidal activity against several fluconazole-resistant Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. researchgate.net

Another novel brominated compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, demonstrated potent antifungal activity against a wide array of clinical Candida isolates. frontiersin.orgnih.gov For most clinical strains of C. albicans, the minimum inhibitory concentration (MIC) for this compound ranged from 0.00195 to 0.0078 µg/mL. frontiersin.orgnih.gov Phenolic acids, the broader class to which these compounds belong, have also been reviewed for their anti-Candida effects, suggesting that the phenolic backbone is crucial for their activity. nih.gov

The primary antimicrobial mechanism of action for phenolic compounds is widely attributed to the disruption of the microbial cell membrane. nih.govmdpi.com The presence of hydroxyl groups on the phenol (B47542) ring allows these molecules to accumulate in the lipid bilayer of bacterial and fungal cells. mdpi.com This accumulation disrupts the integrity of the membrane, interfering with lipid-protein interactions and increasing its permeability. mdpi.com

This disruption leads to several detrimental effects for the microbe:

Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled leakage of essential ions, proteins, and nucleic acids from the cytoplasm. nih.govfrontiersin.org

Inhibition of Membrane-Bound Enzymes: By altering the membrane structure, these compounds can inhibit the function of enzymes that are critical for cellular processes and anchored to the cytoplasmic membrane. nih.gov

This membrane-centric mechanism of action is a key area of investigation for understanding the therapeutic potential of compounds like this compound. frontiersin.org

Anticancer and Cytotoxicity Investigations

Bromophenols isolated from marine sources have shown considerable promise as potential anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. nih.govmdpi.com

While direct cytotoxic data for this compound against the specified cell lines is not prominently available, numerous studies on its analogues have demonstrated significant antiproliferative activity.

Bromophenol derivatives isolated from marine algae have been shown to be cytotoxic against human breast adenocarcinoma (MCF-7), colon cancer (HCT-116, DLD-1), and other cancer cell lines. nih.govnih.gov For example, certain bromophenols have shown inhibitory activity against MCF-7 cells with IC50 values in the nanomolar range. nih.gov Similarly, derivatives of 2,5-dibromo-3,4-dihydroxybenzyl alcohol were found to significantly inhibit the proliferation of DLD-1 and HCT-116 cells, with IC50 values ranging from 1.32 to 14.6 μM. nih.gov

Furthermore, brominated plastoquinone analogues were evaluated for their growth inhibition potential across a panel of cancer cell lines, including prostate cancer (DU145), colon cancer (HCT-116), and breast cancer (MCF-7). nih.gov One particular analogue, BrPQ5, displayed remarkable activity with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.55 to 4.41 µM across most tested lines. nih.gov

The following tables summarize the reported cytotoxic activities of various bromophenol analogues against the specified cancer cell lines.

Table 1: Cytotoxicity of Bromophenol Analogues Against Colon Cancer Cell Lines This table is interactive. Users can sort columns by clicking on the headers.

| Compound/Analogue | Cell Line | IC50 / GI50 (µM) | Source |

|---|---|---|---|

| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | DLD-1 | 1.72 | nih.gov |

| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | HCT-116 | 0.08 | nih.gov |

| Bromophenol Analogue 21 | HCT-116 | 1.32 | nih.gov |

| Brominated Plastoquinone Analogue (BrPQ5) | HCT-116 | 1.55 - 4.41 | nih.gov |

Table 2: Cytotoxicity of Bromophenol Analogues Against Other Cancer Cell Lines This table is interactive. Users can sort columns by clicking on the headers.

| Compound/Analogue | Cell Line | IC50 / GI50 (µM) | Source |

|---|---|---|---|

| Dibenzyl Bromophenol 9 | MCF-7 | 0.0027 | nih.gov |

| Brominated Plastoquinone Analogue (BrPQ5) | MCF-7 | 1.55 - 4.41 | nih.gov |

The anticancer activity of phenolic and brominated compounds is often linked to their ability to modulate the expression of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and metastasis. A chalcone derivative, for example, was found to induce apoptosis in MCF-7 breast cancer cells by upregulating the expression of pro-apoptotic genes like P53 and BAX, while simultaneously downregulating the anti-apoptotic gene BCL-2. ekb.eg

In the context of antimicrobial action, which can share parallel pathways with anticancer mechanisms, bromophenanthrenequinones were shown to downregulate the expression of genes associated with biofilm formation and virulence in S. aureus, including arlR, arlS, hla, and saeR. nih.gov Another phenolic analogue was found to reverse epidermal growth factor-induced cell migration and invasion in breast cancer cell lines by suppressing the expression of the MDM2 oncogene and the transcription factor Twist1. nih.gov These findings suggest that a likely mechanism of action for this compound and its analogues involves significant alteration of gene expression profiles within cancer cells, leading to the inhibition of proliferation and induction of cell death.

Modulation of Cell Cycle Progression

The influence of bromophenols on cell cycle progression and apoptosis has been a subject of investigation, revealing that the effects can be compound-specific. While some bromophenol derivatives have been shown to induce apoptosis, or programmed cell death, their impact on the cell cycle is not always pronounced. For instance, certain synthetic (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) derivatives of natural bromophenols have been observed to inhibit the viability and trigger apoptosis in leukemia K562 cells. However, these particular compounds did not significantly alter the cell cycle distribution.

Studies on other halogenated phenols, such as 2,4,6-tribromophenol (2,4,6-TBP) and pentabromophenol (B1679275) (PBP), have demonstrated their capability to induce apoptosis in human peripheral blood mononuclear cells (PBMCs) plos.org. The mechanism of this apoptotic action was found to involve the mitochondrial pathway, characterized by changes in cytosolic calcium ion levels, mitochondrial membrane potential, and the activation of caspase-9 and caspase-3 plos.org. Similarly, other phenolic compounds have been shown to trigger apoptosis in different cell lines. For example, an alkylamino phenol derivative, 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol) (THTMP), induced apoptosis in breast cancer cells through the inhibition of the EGFR signaling pathway nih.gov. Another compound, 4-methyl-2,6-bis(1-phenylethyl)phenol, exhibited anti-proliferative activity and induced apoptotic signs in various cancer cell lines mdpi.com. These findings suggest that while the broader class of brominated and substituted phenols possesses pro-apoptotic potential, the specific effects on cell cycle checkpoints may vary depending on the precise chemical structure of the analogue.

Evaluation of Antioxidant Properties and Radical Scavenging Activity

Phenolic compounds are widely recognized for their antioxidant properties, which are largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. A variety of bromophenol derivatives have been synthesized and evaluated for their antioxidant and radical scavenging capabilities using multiple bioanalytical assays.

The radical scavenging activity of these compounds is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In these tests, the ability of a compound to quench the stable DPPH or ABTS radical is measured spectrophotometrically, and the results are often expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

In comparative studies, the antioxidant activities of novel bromophenol derivatives have been benchmarked against well-known antioxidants such as α-Tocopherol, Trolox, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT) researchgate.net. Research has shown that certain novel bromophenol derivatives exhibit considerable antioxidant and antiradical effects researchgate.net. The antioxidant capacity of phenolic compounds is influenced by factors such as the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring.

Radical Scavenging Activity of Selected Bromophenols

| Compound | Assay | IC50 Value | Reference Compound | IC50 Value of Reference | Source |

|---|---|---|---|---|---|

| Compound 1 (unspecified bromophenol) | DPPH | 14.5 µg/mL | Vitamin C | 7.82 µg/mL | |

| Compound 2 (unspecified bromophenol) | DPPH | 20.5 µg/mL | Vitamin C | 7.82 µg/mL | |

| Novel Bromophenol Derivatives (20-24) | DPPH, ABTS | Data available in source | α-Tocopherol, Trolox, BHA, BHT | Data available in source | researchgate.net |

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Research has demonstrated that novel synthetic bromophenol derivatives can act as inhibitors of AChE researchgate.net. The inhibitory potential of these compounds is typically quantified by their IC50 values, which indicate the concentration required to reduce AChE activity by half. Studies have shown that some novel bromophenol derivatives possess considerable AChE inhibition effects, making them of interest for the development of new therapeutic agents for neurodegenerative disorders researchgate.net.

Acetylcholinesterase (AChE) Inhibition by Bromophenol Derivatives

| Compound Series | Enzyme | Inhibitory Effect | Measurement | Source |

|---|---|---|---|---|

| Novel Bromophenol Derivatives (20-24) | Acetylcholinesterase (AChE) | Considerable | IC50 values calculated | researchgate.net |

Carbonic Anhydrase (CA I, CA II) Isoenzyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Phenols represent a class of non-classical CA inhibitors that bind to the enzyme in a manner distinct from the classical sulfonamide inhibitors nih.govnih.gov. They typically anchor to the zinc-coordinated water molecule within the active site without displacing it nih.govmdpi.com.

While direct inhibitory data for this compound on human cytosolic isoforms CA I and CA II is not extensively documented, studies on structurally similar compounds provide valuable insights. For instance, 4-hydroxy-benzylalcohol, an analogue of the target compound, has been shown to be an effective inhibitor of bacterial α-carbonic anhydrases from Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα) nih.govijper.orgnih.gov. Importantly, this compound displayed a significant selectivity for the bacterial enzymes over the human isoforms, with a selectivity index for inhibiting NgCAα over hCA I of 114.8 and over hCA II of 158.8 nih.gov. This suggests that minor modifications to the phenol scaffold can lead to drastic changes in inhibitory activity and selectivity, highlighting the potential for developing isoform-specific inhibitors from this class of compounds nih.govijper.org.

Inhibition of Carbonic Anhydrases by a this compound Analogue

| Compound | Enzyme | Inhibition Constant (KI) | Source |

|---|---|---|---|

| 4-hydroxy-benzylalcohol | NgCAα | 0.6–1.7 µM | nih.govijper.orgnih.gov |

| VchCAα | 0.7–1.2 µM |

Inhibition of Other Key Enzyme Systems (e.g., PTP1B, α-glucosidase, Isocitrate Lyase)

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity . Bromophenols isolated from marine sources, particularly red algae, have been identified as potent inhibitors of PTP1B . A number of bromophenol derivatives have demonstrated significant PTP1B inhibitory activity, with some highly brominated compounds showing IC50 values in the sub-micromolar range. For example, one synthetic derivative exhibited an IC50 of 0.68 μmol/L, which was more potent than the natural lead compound (IC50 = 2.42 μmol/L). These inhibitors often show high selectivity for PTP1B over other protein tyrosine phosphatases such as TCPTP, LAR, SHP-1, and SHP-2.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia in diabetic patients. Marine natural bromophenols have emerged as a promising class of α-glucosidase inhibitors. Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a bromophenol purified from the red alga Polyopes lancifolia, is a particularly potent competitive inhibitor of α-glucosidase, with IC50 values in the nanomolar to micromolar range against enzymes from different sources . The inhibitory potency of bromophenols against α-glucosidase appears to be related to the degree of bromination on the benzene (B151609) ring.

Isocitrate Lyase Inhibition

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate cycle, which is essential for the survival of various pathogens, including bacteria and fungi, particularly under nutrient-limiting conditions. As such, ICL is considered a potential target for the development of new antimicrobial agents. Natural products are a rich source of ICL inhibitors. Research has identified a bromophenol from the marine red alga Odonthalia corymbifera as an inhibitor of isocitrate lyase from Magnaporthe grisea, with IC50 values ranging from 8.6 to 9.8 µM.

Inhibition of Key Enzymes by Bromophenol Analogues

| Enzyme | Inhibitor Class/Example | Activity/IC50 Value | Source |

|---|---|---|---|

| PTP1B | Highly brominated synthetic bromophenol (4g) | 0.68 µmol/L | |

| α-Glucosidase (S. cerevisiae) | Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | 0.098 µM | |

| Isocitrate Lyase (M. grisea) | Bromophenol from Odonthalia corymbifera | 8.6–9.8 µM |

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, offers a powerful approach to understanding the biological effects of small molecules and identifying their cellular targets. While specific proteomics studies focusing on this compound are not extensively reported, the methodologies within this field are highly applicable for elucidating its mechanism of action.

Techniques such as two-dimensional difference gel electrophoresis (2D-DIGE) and mass spectrometry-based quantitative proteomics can be employed to analyze global changes in protein expression in cells or tissues upon treatment with the compound researchgate.net. This approach, known as expression proteomics, can reveal which cellular pathways are perturbed by the compound, providing clues about its biological function and potential toxicity. For instance, a comparative proteomic analysis can identify proteins that are significantly up- or down-regulated, which can then be mapped to specific signaling or metabolic pathways.

Furthermore, chemical proteomics strategies can be used for the direct identification of protein targets. In this approach, a modified version of the small molecule is used as a "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. This method is invaluable for de-orphaning bioactive compounds whose molecular targets are unknown. Given the diverse enzymatic inhibitory activities of bromophenols, proteomics could be a key tool to identify novel protein targets of this compound and its analogues, potentially uncovering new therapeutic applications.

Potential as Bioactive Chemical Constituents and Lead Compounds for Pharmaceutical Development

This compound belongs to the broader class of bromophenols, which are secondary metabolites commonly found in marine organisms, particularly in red, brown, and green algae. nih.gov These compounds have garnered significant attention in biomedical research due to their diverse and potent biological activities. nih.govnih.gov Bromophenols, including analogues of this compound, have demonstrated a wide spectrum of effects, such as antioxidant, antimicrobial, anticancer, and anti-diabetic properties, positioning them as promising candidates for pharmaceutical development. nih.govmdpi.com

The inherent bioactivity of the bromophenol scaffold makes it a valuable "lead compound"—a starting point for the design and synthesis of more potent and selective therapeutic agents. For instance, various bromophenols isolated from marine algae have shown significant cytotoxicity against a range of human cancer cell lines, including A549 (lung carcinoma), BGC823 (gastric carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov Furthermore, certain bromophenol derivatives have been identified as potent inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a key target in the management of diabetes. nih.gov The structural backbone of this compound, featuring a hydroxyl group and a bromine atom on a phenol ring, is a recurring motif in these bioactive marine natural products. nih.govresearchgate.net This suggests its potential as a fundamental structure for developing new drugs targeting a variety of diseases.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological activity of bromophenols is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how modifications to a compound's structure affect its biological efficacy, are crucial for optimizing these molecules for therapeutic use. Key structural features that influence the bioactivity of this compound and its analogues include the pattern of bromine substitution, the presence and position of hydroxyl groups, and the nature of the side chains. nih.gov

The number and position of bromine atoms on the phenolic ring are determining factors in the biological activity of these compounds. nih.govresearchgate.net An increase in the degree of bromination often correlates with enhanced potency for certain activities. For example, in studies on isocitrate lyase (ICL), an enzyme crucial for the survival of some pathogenic microorganisms, the inhibitory activity of bromophenol derivatives was found to increase with a greater number of bromine atoms on the molecule. nih.gov This suggests that the bromine atoms are indispensable for this specific enzyme inhibition.

Similarly, research on α-glucosidase inhibitors, which are relevant for diabetes treatment, has shown that inhibitory potencies increase with a higher degree of bromo-substitution on the benzene ring. researchgate.net While bromination is not always a determining factor for all biological activities, such as antioxidant effects where it may only slightly increase or decrease activity, it is a critical component for others. nih.gov The substitution pattern dictates the molecule's lipophilicity and electronic properties, which in turn affects its ability to interact with biological targets. researchgate.net

Table 1: Effect of Bromination on Enzyme Inhibition

| Compound Series | Target Enzyme | Observation |

| Synthetic Bromophenols | Isocitrate Lyase (ICL) | Inhibition activity increases with an increasing number of bromine atoms. nih.gov |

| Bromophenol Analogues | α-Glucosidase | Inhibitory potency increases with a higher degree of bromo-substitution. researchgate.net |

The hydroxyl (-OH) groups on the phenol ring play a vital role in the bioactivity of these compounds, particularly in their antioxidant capacity. nih.gov SAR studies consistently show a strong correlation between the number of hydroxyl groups and the ability to scavenge free radicals. nih.gov For instance, bromophenols containing four hydroxyl groups have demonstrated significantly higher antioxidant activity compared to analogues with only one hydroxyl substituent. nih.gov The position of the hydroxyl group is also important; a 1,4-dihydroxy arrangement (hydroquinone-like) is considered highly favorable for antioxidant activity. nih.gov

Variations in the side chain, such as the hydroxymethyl group in this compound, also modulate biological effects. Comparing compounds where this group is altered can reveal its importance. For example, in a series of bromophenols isolated from the red alga Rhodomela confervoides, analogues with ethoxymethyl and methoxymethyl side chains were tested for antibacterial activity. nih.gov While direct comparisons are complex due to different testing standards, the nature of the alkyl group on the side chain ether (e.g., methyl vs. ethyl) can subtly alter the compound's potency against various bacterial strains. nih.gov The synthesis of derivatives with modified side chains, such as converting the hydroxymethyl group to an ether, is a common strategy to explore and optimize bioactivity. nih.gov

Table 2: Influence of Hydroxyl Groups on Antioxidant Activity (DPPH Radical Scavenging)

| Compound Characteristic | Number of -OH Groups | Relative Activity | IC50 Value (Example) |

| Most Active | 4 | Highest | 6.1 µM nih.gov |

| Least Active | 1 | Lowest | 35.8 µM nih.gov |

Emerging Research Areas and Advanced Applications of 2 Bromo 4 Hydroxymethyl Phenol

Applications in Material Science and Engineering

The potential of 2-Bromo-4-(hydroxymethyl)phenol in material science is an area of growing interest. While specific research on this compound is nascent, related phenol (B47542) derivatives have shown promise in several applications.

Chemosensors: The development of chemosensors for the detection of various ions and molecules is a critical area of research. While direct studies on this compound for this purpose are limited, the phenolic backbone is a common feature in the design of fluorescent probes. For instance, other functionalized phenols have been utilized to create probes for detecting biologically and environmentally important species. nih.govnih.gov The presence of the hydroxyl and hydroxymethyl groups on the benzene (B151609) ring of this compound could potentially be functionalized to create selective binding sites for specific analytes, a key principle in chemosensor design.

Corrosion Inhibitors: The deterioration of metals due to corrosion is a significant industrial problem. Phenolic compounds, in general, have been investigated as effective corrosion inhibitors for various metals and alloys. pearson.com Their inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective film. The presence of heteroatoms like oxygen and the aromatic ring in phenols facilitates this adsorption. Theoretical studies on related compounds, such as 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol, have explored their potential as corrosion inhibitors using density functional theory. chemicalbook.com This suggests that this compound could also exhibit similar properties, although experimental verification is needed.

Metal-Organic Framework Precursors: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. rsc.orgnih.gov The synthesis of MOFs involves the self-assembly of metal ions or clusters with organic ligands. Phenolic compounds with coordinating functional groups can act as ligands in the formation of MOFs. ambeed.com Commercial suppliers of this compound list it as a potential MOF ligand, indicating its potential role as a precursor in the synthesis of novel functional frameworks. bldpharm.combldpharm.com

Role in Analytical Chemistry Methods

The structural features of this compound suggest its potential utility in analytical chemistry, particularly in the development of detection methods.

Colorimetric and Fluorometric Detection: Phenolic compounds are often the basis for colorimetric and fluorometric probes due to their inherent spectroscopic properties, which can be modulated upon interaction with an analyte. For example, a 4-hydroxypyrene derivative has been successfully employed as a colorimetric and fluorometric probe for the detection of fluoride (B91410) ions. bldpharm.com While specific applications of this compound in this area have not been extensively reported, its phenolic nature makes it a candidate for the development of new analytical reagents. The synthesis of fluorescent probes often involves the functionalization of a fluorophore with a recognition moiety. The hydroxyl and hydroxymethyl groups of this compound could serve as points for such functionalization. researchgate.net

Utilization as Acid-Base Indicators in Chemical Titrations

Certain brominated phenol derivatives are well-known for their use as acid-base indicators. A prominent example is Bromophenol blue, which exhibits a distinct color change from yellow to blue over a pH range of 3.0 to 4.6. gspchem.comwikipedia.orgmedchemexpress.com This property is due to the change in the electronic structure of the molecule with varying pH. pearson.com

However, there is currently no scientific literature to suggest that this compound is used as an acid-base indicator in chemical titrations. While it is a brominated phenol, its specific substitution pattern may not result in a sharp and distinct color change within a useful pH range, a critical requirement for an effective indicator.

Environmental Fate and Biodegradation Studies of Bromophenolic Compounds

The widespread use of brominated compounds has led to concerns about their environmental presence and persistence. nih.gov Bromophenols can enter the environment through various industrial processes and have been detected in different environmental matrices. researchgate.netdntb.gov.ua

The biodegradation of brominated organic compounds is a key area of environmental research. Studies have shown that microbial consortia are capable of degrading brominated flame retardants. mdpi.com The degradation of bromophenols can occur under both aerobic and anaerobic conditions, often involving dehalogenation as a key step. The environmental pollutant potential of bromophenols is also linked to their ability to interfere with biological systems. nih.gov A 2024 risk assessment by the European Food Safety Authority (EFSA) evaluated the risks of several brominated phenols in food, highlighting the need for more data on their toxicity and occurrence. europa.eu While specific studies on the environmental fate of this compound are not abundant, the general understanding of bromophenol degradation provides a framework for assessing its potential environmental impact.

Development as a Key Pharmaceutical Intermediate

This compound is recognized as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. gspchem.com Chemical suppliers market this compound for its role in the development of specialty chemicals and as a building block in organic synthesis. nih.gov The presence of three different functional groups—a hydroxyl group, a hydroxymethyl group, and a bromine atom—on the aromatic ring provides multiple reaction sites for synthetic transformations. This versatility allows for the construction of a variety of molecular scaffolds, which is a crucial aspect of drug discovery and development. While specific blockbuster drugs derived from this intermediate are not publicly disclosed, its availability and chemical reactivity make it a significant component in the synthetic chemist's toolbox for creating novel and potentially bioactive compounds.

常见问题

Q. Basic

- Spectroscopy : Use H/C NMR to assign proton and carbon environments, FTIR for functional group analysis (e.g., hydroxyl, bromine), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Raman spectroscopy can further elucidate aromatic ring vibrations .

- Crystallography : For resolving stereochemical ambiguities, single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 is recommended. These tools enable precise determination of bond angles, torsion angles, and packing interactions .

How can synthetic routes for this compound be designed, and what are common pitfalls?

Advanced

Synthetic Design :

- Bromination : Direct bromination of 4-(hydroxymethyl)phenol using or in acetic acid. Regioselectivity must be controlled to avoid polybromination.

- Protection-Deprotection : Protect the hydroxyl group (e.g., acetylation) before bromination to prevent side reactions.

Q. Optimization :

- Monitor reaction temperature (0–25°C) to suppress side products.

- Purify via recrystallization or flash chromatography. Validate purity using melting point analysis and HPLC .

How should researchers address contradictory bioactivity data in studies of marine-derived bromophenols?

Q. Advanced

- Purity Assessment : Ensure compounds are free of isomers (e.g., 3-bromo vs. 2-bromo derivatives) using NMR and LC-MS.

- Ecological Variability : Biosynthesis in algae can vary with environmental factors (salinity, light). Standardize collection conditions or use synthetic analogs for consistency.

- Bioassay Replication : Test across multiple cell lines or enzymatic assays to rule out system-specific effects .

What strategies optimize bromination efficiency in phenolic derivatives?

Q. Advanced

- Catalysts : Use Lewis acids (e.g., ) to enhance electrophilic substitution.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve bromine solubility.

- Microwave Assistance : Reduces reaction time and improves yield. Post-reaction, quench excess with NaSO to minimize byproducts .

What computational tools aid in predicting the bioactivity of bromophenols?

Q. Advanced

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites.

- Molecular Docking : Screen against protein targets (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite.

- QSAR Models : Corrogate substituent effects (e.g., bromine position) with observed bioactivity .

How do environmental factors influence bromophenol production in marine algae?

Q. Advanced

- Stress Response : Increased salinity or UV exposure may upregulate bromoperoxidases, enhancing bromination.

- Symbiotic Interactions : Microbial associations in algae could modulate biosynthesis pathways. Metabolomic profiling under controlled conditions is advised .

What purification challenges arise during isolation from natural sources, and how are they mitigated?

Q. Advanced

- Co-elution Issues : Use orthogonal chromatography (e.g., reverse-phase HPLC followed by size exclusion).

- Degradation : Store extracts at -20°C under inert gas to prevent oxidation.

- Scale-Up : Transition from open-column to preparative HPLC for milligram-to-gram scalability .

How can researchers validate the enzymatic inhibition potential of this compound?

Q. Advanced

- Kinetic Assays : Measure values via Lineweaver-Burk plots for competitive/non-competitive inhibition.

- Thermal Shift Assays : Monitor protein denaturation to assess binding stability.

- Crystallography : Co-crystallize with target enzymes (e.g., tyrosinase) to identify binding motifs .

What are the implications of stereochemical impurities in pharmacological studies?

Q. Advanced

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.

- Activity Differences : Test individual enantiomers in bioassays; e.g., (R)- vs. (S)-forms may exhibit varying receptor affinity.

- Regulatory Compliance : Ensure enantiomeric purity meets FDA guidelines for preclinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。